

Application Notes: Cy5.5 Azide for Super-Resolution Microscopy (STORM)

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Compound of Interest

Compound Name: Cy5.5 azide

Cat. No.: B14094845

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Cy5.5 Azide in STORM

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light, enabling visualization of cellular structures with a resolution of 20-50 nm.^{[1][2]} This method relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By precisely localizing these individual blinking events over thousands of frames, a composite high-resolution image is reconstructed.^{[1][3]}

The choice of fluorophore is critical for achieving high-quality STORM images.^[4] An ideal probe should exhibit high photon output for precise localization, a low on/off duty cycle to ensure that only a sparse subset of molecules is 'on' at any given time, and high photostability to allow for a sufficient number of switching events.^{[4][5]}

Cy5.5 is a far-red cyanine dye that can be induced to photoswitch in the presence of specific imaging buffers containing a primary thiol, making it suitable for dSTORM (direct STORM).^{[1][4]} The azide functional group on **Cy5.5 azide** allows for its covalent attachment to biomolecules that have been metabolically or enzymatically tagged with an alkyne group. This is achieved through a highly specific and efficient bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".^[1] This targeted labeling strategy enables the specific visualization of proteins, glycans, and other biomolecules with nanoscale resolution.^{[1][6]}

Quantitative Performance Data

The performance of a fluorophore in STORM is defined by several key photophysical parameters. The following table summarizes these properties for Cy5.5, providing a benchmark for its expected performance in super-resolution imaging.

Property	Value	Significance in STORM
Excitation Maximum (Ex)	~678 nm[7]	Optimal wavelength for laser excitation to induce fluorescence.[1]
Emission Maximum (Em)	~695 nm[7]	Wavelength of maximum fluorescence emission for detection.[1]
Molar Extinction Coefficient	~190,000 cm ⁻¹ M ⁻¹ [1]	A measure of how strongly the dye absorbs light; higher values indicate greater brightness.[1]
Photon Yield per Switching Event	High (~6,000 photons)[4]	A high photon count is crucial for achieving high localization precision.[4][8]
On/Off Duty Cycle	High (~0.007)[4]	A lower duty cycle is generally preferred to minimize the overlap of fluorescent signals from adjacent molecules.[4][5]
Photostability	High[1]	Resistance to photobleaching allows for the collection of a sufficient number of switching events for robust image reconstruction.[1]

Note: While Cy5.5 offers a high photon yield, its relatively high duty cycle may necessitate a reduction in labeling density to ensure accurate single-molecule localization.[4]

Experimental Protocols

Protocol 1: Labeling of Intracellular Proteins with Cy5.5 Azide via Click Chemistry

This protocol describes the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, followed by covalent attachment of **Cy5.5 azide** through a click reaction.

Materials:

- Cells of interest cultured on high-precision #1.5H glass coverslips
- Methionine-free cell culture medium
- L-Azidohomoalanine (AHA) or an alkyne-containing methionine surrogate
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Click Reaction Cocktail reagents:
 - Copper(II) sulfate (CuSO_4)
 - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
 - **Cy5.5 Azide** (or Sulfo-**Cy5.5 Azide** for a water-soluble option)[\[1\]](#)
 - Sodium ascorbate (must be freshly prepared)

Procedure:

- Metabolic Labeling:
 - Culture cells on coverslips to the desired confluency.[\[1\]](#)

- Deplete intracellular methionine by incubating cells in pre-warmed methionine-free medium for 30-60 minutes.[\[1\]](#)
- Replace the medium with methionine-free medium supplemented with the alkyne-containing amino acid analog and incubate for a period determined by the protein synthesis rate of interest.
- Cell Fixation and Permeabilization:
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[\[1\]](#)
 - Wash the cells twice with PBS.[\[1\]](#)
 - For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[\[1\]](#)
 - Wash the cells three times with PBS.[\[1\]](#)
- Click Chemistry Reaction:
 - Prepare the Click Reaction Cocktail immediately before use. For a 500 μ L final volume per coverslip:
 - To 445 μ L of PBS, add 10 μ L of a 50 mM CuSO_4 stock solution (final concentration: 1 mM).[\[1\]](#)
 - Add 25 μ L of a 50 mM THPTA stock solution (final concentration: 2.5 mM) and mix gently.[\[1\]](#)
 - Add 10 μ L of a 1 mM **Cy5.5 Azide** stock solution in DMSO or water (final concentration: 20 μ M).[\[1\]](#)
 - Initiate the reaction by adding 10 μ L of a freshly prepared 500 mM sodium ascorbate stock solution in water (final concentration: 10 mM) and mix gently.[\[1\]](#)
 - Aspirate the PBS from the coverslips and add the click reaction cocktail.
 - Incubate for 30-60 minutes at room temperature, protected from light.[\[1\]](#)

- Wash the cells three times with PBS to remove unreacted reagents.^[1] The sample is now ready for STORM imaging.

Protocol 2: dSTORM Imaging of Cy5.5-Labeled Samples

This protocol provides a general guideline for dSTORM imaging. Specific parameters will need to be optimized for the microscope setup and the sample.^[1]

Materials:

- Labeled cells on coverslips from Protocol 1
- dSTORM imaging buffer (see composition below)

dSTORM Imaging Buffer Composition: A standard imaging buffer for cyanine dyes like Cy5.5 includes an enzymatic oxygen scavenging system and a primary thiol.^{[9][10]}

- Buffer Base (e.g., Buffer B): 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.^[11]
- Oxygen Scavenging System (GLOX):
 - Prepare a GLOX solution containing 14 mg Glucose Oxidase and 50 μ L of 17 mg/mL Catalase in 200 μ L of a buffer (e.g., 10 mM Tris, 50 mM NaCl, pH 8.0).^{[9][11]}
- Primary Thiol:
 - β -mercaptoethanol (BME) or mercaptoethylamine (MEA). The final concentration typically ranges from 50-100 mM.^[1]

Procedure:

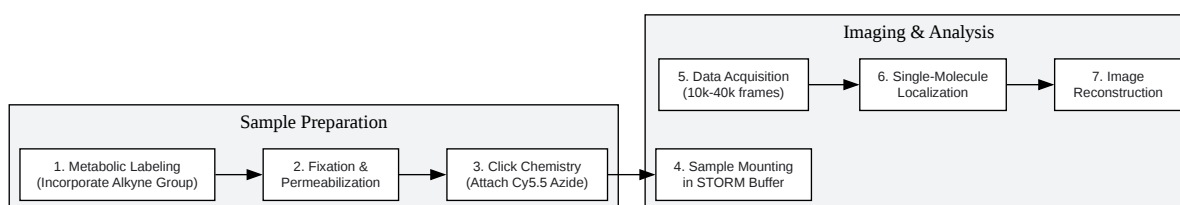
- Prepare Fresh Imaging Buffer: Just before imaging, combine the buffer base, GLOX solution, and primary thiol. For example, mix 620 μ L of Buffer B with 70 μ L of 1M MEA and 7 μ L of GLOX solution.^[11]
- Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a drop of the freshly prepared dSTORM imaging buffer.^[1]

- Microscope Setup and Image Acquisition:
 - Use a laser line appropriate for Cy5.5 excitation (e.g., 640-647 nm).[\[1\]](#)
 - Illuminate the sample with high laser power to induce photoswitching of the Cy5.5 molecules into the dark state.[\[9\]](#) Total internal reflection fluorescence (TIRF) illumination is often used to reduce background fluorescence.[\[9\]](#)
 - Acquire a series of 10,000 to 40,000 images with short exposure times (e.g., 10-50 ms).[\[1\]](#)
 - A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the fluorescent state if necessary.[\[1\]](#)
- Data Analysis:
 - Use appropriate software to localize the single-molecule blinking events in each frame with sub-pixel accuracy.[\[1\]](#)
 - Reconstruct the final super-resolution image from the accumulated localizations.[\[1\]](#)

Troubleshooting

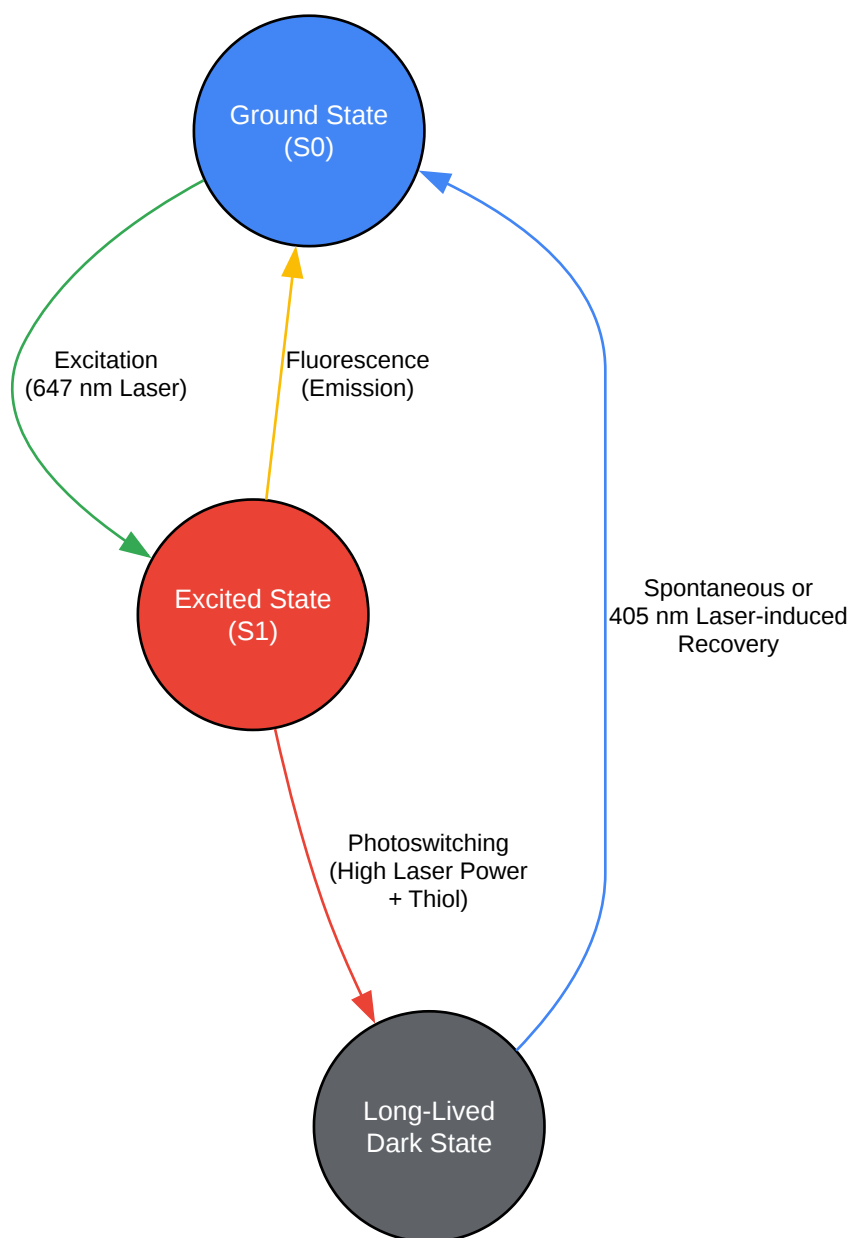
Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Suboptimal metabolic labeling; Inactive click chemistry reagents.	Optimize concentration and incubation time for the metabolic label. Ensure the sodium ascorbate solution is freshly prepared. ^[1]
High Background	Incomplete washing; Non-specific binding of the dye.	Ensure thorough washing after labeling. Use a high-quality Cy5.5 azide. Include a "no-click" control (omitting the copper catalyst). ^[1]
Poor Photoswitching	Suboptimal imaging buffer; Incorrect laser power.	Optimize the thiol concentration in the imaging buffer. Ensure the buffer is fresh and deoxygenated. Adjust laser power to balance switching and photobleaching. ^[1]

Visualizations



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Caption: Experimental workflow for STORM imaging using **Cy5.5 azide**.



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